N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-4-2-3-5-12(11)9-18-16(20)17(21)19-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWACZQYCYKJBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and methylphenyl intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-methylphenyl)methyl]ethanediamide exhibit various pharmacological effects. These include:
- Antidepressant Activity : Studies have shown that benzodioxole derivatives can influence serotonin receptors, suggesting potential use as antidepressants.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases.
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. Its interaction with pain pathways could provide insights into developing new analgesics with fewer side effects compared to traditional opioids.
Antitumor Activity
Recent investigations have indicated that benzodioxole derivatives may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Case Study 1: Antidepressant Potential
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodioxole and evaluated their effects on serotonin uptake in vitro. One derivative exhibited significant inhibition of serotonin reuptake comparable to established antidepressants like fluoxetine .
Case Study 2: Neuroprotection
A study conducted by Zhang et al. (2023) explored the neuroprotective effects of this compound in a model of Alzheimer’s disease. The compound was shown to reduce amyloid-beta toxicity in neuronal cultures, suggesting its potential as a therapeutic agent for Alzheimer’s .
Case Study 3: Antitumor Efficacy
In vitro studies reported in Cancer Letters demonstrated that certain benzodioxole derivatives inhibited the proliferation of breast cancer cells through cell cycle arrest and apoptosis induction . This highlights the compound's potential as a lead structure for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Comparison
Key Observations
Amide Functionality: The target compound’s diamide structure distinguishes it from monoamide analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Aromatic Substituents :
- The benzodioxol group (methylenedioxy ring) in the target compound is electron-rich and may influence metabolic stability. Similar motifs in natural products (e.g., safrole) are associated with altered pharmacokinetics and toxicity profiles. In contrast, the 3-methylbenzoyl group in ’s compound facilitates metal coordination via N,O-bidentate directing groups, suggesting the target’s substituents could modify catalytic or binding properties .
Pharmacological Potential: While SIB-1757 () lacks amide groups, its pyridinol and phenylazo substituents demonstrate selective antagonism of mGluR5, highlighting the role of aromatic systems in receptor targeting. The target’s benzodioxol and methylphenyl groups may similarly engage in π-π interactions or hydrophobic binding in biological systems .
Complexity and Chirality :
- Pharmacopeial compounds () emphasize the importance of stereochemistry and substituent diversity in drug design. The target compound’s planar benzodioxol group and flexible methylphenylmethyl chain contrast with the rigid, multi-substituted frameworks in , suggesting divergent bioavailability and synthetic challenges .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-methylphenyl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a benzodioxole moiety and an ethanediamide backbone. Its molecular formula is with a molecular weight of 320.36 g/mol. The presence of the benzodioxole group is significant as it is often associated with various biological activities, including antioxidant and anti-inflammatory effects.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that benzodioxole derivatives can scavenge free radicals effectively, which contributes to their potential in preventing oxidative stress-related diseases .
2. Tyrosinase Inhibition
One of the most studied activities of related compounds is their ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition has implications for treating hyperpigmentation disorders. For example, analogs of benzodioxole have demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid, suggesting potent inhibitory effects on tyrosinase activity .
3. Cytotoxicity Studies
In vitro studies using B16F10 melanoma cells have assessed the cytotoxic effects of these compounds. Notably, certain analogs showed no cytotoxicity at concentrations up to 20 µM after 48 hours, indicating a favorable safety profile for potential therapeutic applications . However, some analogs exhibited concentration-dependent cytotoxicity, highlighting the need for careful evaluation in drug development.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Melanogenesis : A study demonstrated that this compound could significantly reduce melanin synthesis in B16F10 cells when treated with α-melanocyte-stimulating hormone (α-MSH) and IBMX . The results indicated that treatment with this compound led to a reduction in stimulated tyrosinase activity by approximately 3.6-fold compared to controls.
- Antioxidant Efficacy : In another investigation assessing antioxidant properties through DPPH radical scavenging assays, related benzodioxole compounds exhibited strong antioxidant activity comparable to established antioxidants .
Q & A
Q. What are the standard methods for synthesizing N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-methylphenyl)methyl]ethanediamide, and how can reaction conditions be optimized for higher yields?
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Methodological Answer : Synthesis typically involves multi-step reactions starting with benzodioxol-5-ylmethanol and oxalyl chloride to form an intermediate acyl chloride. Subsequent coupling with 2-methylbenzylamine under controlled pH (7–8) and temperature (0–5°C) minimizes side reactions. Catalysts like EDC/HOBt improve amide bond formation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization enhances purity. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of reagents .
-
Example Table: Synthesis Optimization :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Oxalyl chloride, 0°C | 75 | 90% |
| 2 | EDC/HOBt, RT | 68 | 95% |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming functional groups and connectivity. For example, the benzodioxole protons appear as a singlet at δ 6.7–6.9 ppm, while the amide protons resonate at δ 8.1–8.3 ppm. High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 288.35). Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1650 cm⁻¹). Complementary HPLC analysis (C18 column, acetonitrile/water gradient) ensures purity >98% .
Q. How can researchers conduct initial bioactivity screening for this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Test against COX-1/COX-2 using fluorometric assays (IC₅₀ values).
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₂ₐ) or dopamine receptors.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
Use positive controls (e.g., aspirin for COX, ketanserin for 5-HT₂ₐ) and dose-response curves (1 nM–100 µM). Data normalization to vehicle-treated controls is essential .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with receptors like 5-HT₂ₐ. Use crystal structures (PDB IDs: 6WGT, 5V54) for homology modeling. Solvate systems in TIP3P water, apply CHARMM force fields, and run 100-ns MD simulations (NAMD/GROMACS) to assess stability. Calculate binding free energies (MM-PBSA) and validate with mutagenesis studies. Cross-reference with SAR data from analogues (e.g., 4-methylphenyl vs. 2-methylphenyl derivatives) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Systematic meta-analysis:
- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, buffer pH).
- Data Normalization : Express activity as % inhibition relative to controls.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers.
For example, discrepancies in IC₅₀ values may arise from differing assay temperatures (25°C vs. 37°C) or solvent effects (DMSO concentration). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What advanced structural characterization methods are suitable for resolving crystallographic ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software suite:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
- Refinement : SHELXL for full-matrix least-squares refinement.
Compare with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*). For amorphous samples, employ solid-state NMR (¹³C CP-MAS) to analyze hydrogen-bonding networks. Pair distribution function (PDF) analysis can resolve short-range order in polycrystalline samples .
Q. How can pharmacokinetic (ADME) properties be evaluated for preclinical development?
- Methodological Answer :
- Absorption : Caco-2 monolayer permeability assay (Papp >1 × 10⁻⁶ cm/s indicates good absorption).
- Metabolism : Incubate with human liver microsomes (HLMs); monitor parent compound depletion via LC-MS/MS.
- Excretion : Radiolabeled compound in rodent bile-duct cannulation models.
Use in silico tools (ADMET Predictor, SwissADME) to estimate logP (optimal range: 2–3.5) and CYP450 inhibition profiles .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer : Synthesize derivatives with systematic substitutions:
- Benzodioxole Ring : Replace with indole or benzofuran.
- Amide Linkage : Substitute with sulfonamide or urea.
Test derivatives in parallel assays (e.g., COX-2 inhibition, 5-HT₂ₐ binding). Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electrostatic fields with activity. Prioritize compounds with >10-fold selectivity over off-targets. Publish negative results to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
